molecular formula C17H12N2O5 B2994442 Methyl 4-((1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate CAS No. 391876-98-5

Methyl 4-((1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate

Cat. No.: B2994442
CAS No.: 391876-98-5
M. Wt: 324.292
InChI Key: CXGWPDGFKFJPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-((1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate is a complex organic compound characterized by the presence of an isoindoline nucleus and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The reaction is usually carried out under controlled temperature conditions, often requiring heating and the use of a solvent such as dimethylformamide (DMF) or acetic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Ammonia (NH₃), hydroxide ions (OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-((1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 4-((1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, depending on the context of its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((1,3-dioxoisoindolin-2-yl)carbamoyl)benzoate
  • Methyl 4-((1,3-dioxoisoindolin-2-yl)methyl)benzoate

Uniqueness

Methyl 4-((1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where precise molecular interactions are required.

Properties

IUPAC Name

methyl 4-[(1,3-dioxoisoindol-4-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5/c1-24-17(23)10-7-5-9(6-8-10)14(20)18-12-4-2-3-11-13(12)16(22)19-15(11)21/h2-8H,1H3,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGWPDGFKFJPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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